4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a pyrimidine moiety, and a thiomorpholine group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This method involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and the concentration of reactants. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: Known for their inhibitory effects on protein kinase B (Akt).
tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: Used as intermediates in the synthesis of biologically active compounds.
Uniqueness
4-[1-(2-Tert-butylpyrimidin-4-yl)piperidine-3-carbonyl]thiomorpholine stands out due to its unique combination of functional groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential in diverse scientific fields make it a valuable compound for research and industrial purposes.
Properties
Molecular Formula |
C18H28N4OS |
---|---|
Molecular Weight |
348.5 g/mol |
IUPAC Name |
[1-(2-tert-butylpyrimidin-4-yl)piperidin-3-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C18H28N4OS/c1-18(2,3)17-19-7-6-15(20-17)22-8-4-5-14(13-22)16(23)21-9-11-24-12-10-21/h6-7,14H,4-5,8-13H2,1-3H3 |
InChI Key |
IGVLXTSYQVTRAT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NC=CC(=N1)N2CCCC(C2)C(=O)N3CCSCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.